molecular formula C15H20ClNO2 B14026652 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide

2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide

Katalognummer: B14026652
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: PZIMAGUZSAVMKB-BNNQUZSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide is an organic compound that belongs to the class of amides This compound features a chloro group, an ethoxyethyl group, and a phenylprop-1-enyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-ethoxyethanol, and 1-phenylprop-1-ene.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.

    Step-by-Step Synthesis: The process may involve multiple steps, including nucleophilic substitution, condensation, and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide exerts its effects involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins.

    Pathways: It may influence biochemical pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide: can be compared with other amides, such as N-phenylacetamide or N-ethylacetamide.

    Unique Features: The presence of the chloro, ethoxyethyl, and phenylprop-1-enyl groups distinguishes it from other similar compounds.

Highlighting Uniqueness

    Structural Differences: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.

    Applications: Its specific structure may make it suitable for particular applications that other similar compounds cannot fulfill.

Eigenschaften

Molekularformel

C15H20ClNO2

Molekulargewicht

281.78 g/mol

IUPAC-Name

2-chloro-N-(2-ethoxyethyl)-N-[(Z)-1-phenylprop-1-enyl]acetamide

InChI

InChI=1S/C15H20ClNO2/c1-3-14(13-8-6-5-7-9-13)17(15(18)12-16)10-11-19-4-2/h3,5-9H,4,10-12H2,1-2H3/b14-3-

InChI-Schlüssel

PZIMAGUZSAVMKB-BNNQUZSASA-N

Isomerische SMILES

CCOCCN(C(=O)CCl)/C(=C\C)/C1=CC=CC=C1

Kanonische SMILES

CCOCCN(C(=O)CCl)C(=CC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.